molecular formula C13H16N2O2 B589982 N-(3,4-Dimethylanilinomethyl)-succinimide CAS No. 1796929-02-6

N-(3,4-Dimethylanilinomethyl)-succinimide

Cat. No.: B589982
CAS No.: 1796929-02-6
M. Wt: 232.283
InChI Key: ZMZRTKSGHJSGEP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylanilinomethyl)-succinimide is an organic compound that features a succinimide core with a 3,4-dimethylanilinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylanilinomethyl)-succinimide typically involves the reaction of succinimide with 3,4-dimethylaniline in the presence of a suitable catalyst. One common method is the alkylation of succinimide with 3,4-dimethylaniline using formaldehyde as a linking agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylanilinomethyl)-succinimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the succinimide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-Dimethylanilinomethyl)-succinimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylanilinomethyl)-succinimide involves its interaction with specific molecular targets. The succinimide moiety can interact with enzymes or receptors, modulating their activity. The 3,4-dimethylanilinomethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylaniline)-succinimide
  • N-(3,4-Dimethylanilinomethyl)-phthalimide
  • N-(3,4-Dimethylanilinomethyl)-maleimide

Uniqueness

N-(3,4-Dimethylanilinomethyl)-succinimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

1-[(3,4-dimethylanilino)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-4-11(7-10(9)2)14-8-15-12(16)5-6-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZRTKSGHJSGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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